molecular formula C31H26ClN3O7S B388135 ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388135
M. Wt: 620.1g/mol
InChI Key: COXQQRGMEDSJFB-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{(E)-1-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include benzyloxy, methoxy, nitrophenyl, and chlorophenyl derivatives. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-{(E)-1-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, which share a similar core structure but differ in their substituents. These compounds may have different biological activities and properties, making ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE unique in its specific combination of functional groups.

Properties

Molecular Formula

C31H26ClN3O7S

Molecular Weight

620.1g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H26ClN3O7S/c1-4-41-30(37)27-18(2)33-31-34(28(27)20-10-12-22(32)13-11-20)29(36)26(43-31)15-21-14-24(40-3)25(16-23(21)35(38)39)42-17-19-8-6-5-7-9-19/h5-16,28H,4,17H2,1-3H3/b26-15+

InChI Key

COXQQRGMEDSJFB-CVKSISIWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=C(C=C4[N+](=O)[O-])OCC5=CC=CC=C5)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4[N+](=O)[O-])OCC5=CC=CC=C5)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4[N+](=O)[O-])OCC5=CC=CC=C5)OC)S2)C

Origin of Product

United States

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